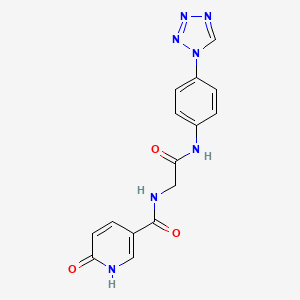

N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. Tetrazoles are known for their wide range of medicinal activity and potential role in biosciences . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom. Amides play a significant role in the biochemistry of life.

Molecular Structure Analysis

The tetrazole ring in the compound can exhibit tautomeric behavior, which is the ability of a compound to exist in two or more readily interconvertible forms . This can affect the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and amide groups. Tetrazoles can participate in various reactions such as substitutions and additions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole ring could potentially make the compound a good hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen

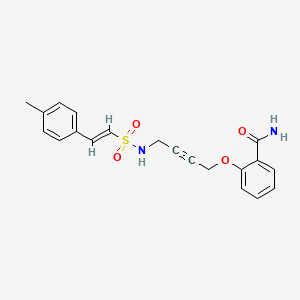

Efficient Asymmetric Synthesis for Treatment Applications

An efficient asymmetric synthesis process of a compound aimed at treating human papillomavirus infections showcases the importance of specific structural components in medicinal applications. This process emphasizes the role of asymmetric reductive amination and the potential for high yield and selectivity in synthesis (Boggs et al., 2007)[https://consensus.app/papers/asymmetric-synthesis-boggs/2a90b94187a153a080422409bd85ec7c/?utm_source=chatgpt].

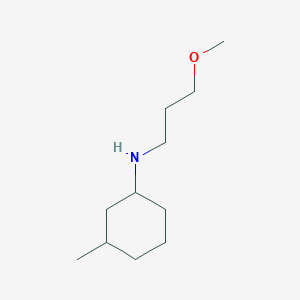

Discovery of Selective Kinase Inhibitors

The discovery and development of selective Met kinase inhibitors demonstrate the significant impact of specific chemical modifications on enzyme potency, solubility, and selectivity. This research underscores the therapeutic potential of carefully designed molecules in cancer treatment (Schroeder et al., 2009)[https://consensus.app/papers/discovery-schroeder/38a92109b3155d35ab80ddca0c441c0f/?utm_source=chatgpt].

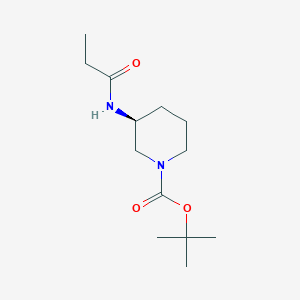

Synthesis and Evaluation of Antiallergic Agents

The synthesis and evaluation of N-tetrazolylpyridinecarboxamides for antiallergic activity highlight the role of specific substituents and functional groups in modulating biological activity. This study contributes to understanding how chemical structure influences pharmacological effects (Honma et al., 1984)[https://consensus.app/papers/agents-n1htetrazol5yl2pyridinecarboxamides-honma/8e3daf6323f15406ac6bce5340d5c2f0/?utm_source=chatgpt].

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is currently unknown . Compounds with similar structures, such as tetrazole derivatives, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond and hydrophobic interactions . The introduction of a 1H-tetrazol-5-yl group has been found to significantly increase the potency of certain compounds .

Biochemical Pathways

Based on the known metabolic pathways of related compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Based on the known effects of related compounds, it may have potential therapeutic effects in the treatment of various conditions, including pain, inflammation, and metabolic diseases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-oxo-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3/c23-13-6-1-10(7-16-13)15(25)17-8-14(24)19-11-2-4-12(5-3-11)22-9-18-20-21-22/h1-7,9H,8H2,(H,16,23)(H,17,25)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWUPCGJUYYKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CNC(=O)C2=CNC(=O)C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate](/img/structure/B2823023.png)

![N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)

![Methyl (2R,3R)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2823028.png)

![2-ethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2823029.png)

![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![3-{[(4-Bromophenyl)carbamoyl]amino}propanoic acid](/img/structure/B2823033.png)

![N-[(3-Tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2823036.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide](/img/structure/B2823037.png)

![2-[2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2823039.png)

![methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2823043.png)